4-Bromophenetole
Overview
Description
4-Bromophenetole, also known as this compound, is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8053. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
4-Nitrobenzyl bromide, a related compound, acts as a catalyst for CO2 reduction, playing a dual role in the electrosynthesis of 4-nitrophenylacetate (S. Mohammadzadeh et al., 2020).
4-Bromoanisole, another related compound, is used as a processing additive in organic photovoltaic devices to control phase separation and purity (Xueliang Liu et al., 2012).
Bromophenols, including variants of 4-bromophenetole, exhibit potent cellular antioxidant activity. For instance, four bromophenols from the red alga Vertebrata lanosa show significant antioxidant effects, surpassing even luteolin and quercetin in some cases (E. K. Olsen et al., 2013).
Bromophenols from Polysiphonia urceolata demonstrate strong DPPH radical scavenging activity (Ke-kai Li et al., 2008).
UV/PDS treatment of 2,4-bromophenol leads to the formation of bromate and brominated polymeric products, which have enhanced toxicological effects (Congwei Luo et al., 2019).
4-Bromo-2-vinyl thiophene is a highly reactive monomer used in copolymerization processes (D. Trumbo, 1992).
McMurry coupling of 4-bromoacetophenone produces 2,3-bis(4-bromophenyl)-2-butenes, primarily in a cis:trans ratio of approximately 9:1 (R. Daik et al., 1998).
Safety and Hazards
4-Bromophenetole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye/face protection .
Mechanism of Action
Target of Action
4-Bromophenetole, also known as p-Bromophenetole, is a compound that has been used in various scientific research
Mode of Action
It is known that aryl bromide reagents like this compound can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications . .
Properties
IUPAC Name |
1-bromo-4-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUYYXUATWMVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060426 | |
Record name | Benzene, 1-bromo-4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-96-5 | |
Record name | 4-Bromophenetole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromophenetole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenetole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-bromo-4-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-bromo-4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOPHENETOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0L17BX1WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the fragmentation mechanism of 4-Bromophenetole in mass spectrometry?
A: Research utilizing deuterium isotope effects has shed light on the fragmentation mechanism of this compound during mass spectrometry. Specifically, studies have demonstrated that the elimination of ethylene from the molecular ion of this compound occurs through a 4-membered transition state. [] This finding contributes to a deeper understanding of the compound's behavior under mass spectrometry conditions.
Q2: Can this compound be used as a starting material for the synthesis of other compounds?
A: Yes, this compound can serve as a valuable precursor in organic synthesis. For instance, heating this compound with hydrochloric acid solution leads to a surprising observation: a migration of the bromine atom. [] This contrasts with previously documented behavior and highlights the potential for unexpected reactivity, making it intriguing for exploring novel synthetic routes.
Q3: Are there any alternative methods for nitration reactions that offer advantages over traditional methods?
A: Yes, research has explored alternative nitration methods using perfluorocompounds as bulking agents. These compounds, such as perfluorodecalin, offer several advantages, including chemical inertness and reusability, addressing the environmental concerns associated with traditional nitration using strong acids. [] Studies have successfully demonstrated the nitration of various substrates, including this compound, using dinitrogen pentoxide in perfluorodecalin, highlighting the potential of this method as a greener alternative. []
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